
3-(2-Carboxyeth-1-YN-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Carboxyeth-1-YN-1-YL)benzoic acid: is an organic compound featuring a carboxylic acid functional group attached to a benzene ring. This compound is of interest due to its unique structure, which includes an alkyne group, making it a versatile building block in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Alkyne Introduction: An alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Benzoic acid: A simpler aromatic carboxylic acid without the alkyne group.
4-(2-Carboxyeth-1-YN-1-YL)benzoic acid: A positional isomer with the alkyne group at a different position on the benzene ring.
3-(2-Carboxyeth-1-YN-1-YL)phenol: A similar compound with a hydroxyl group on the benzene ring.
Uniqueness: 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid is unique due to the presence of both the alkyne and carboxylic acid functional groups, which provide a combination of reactivity and versatility not found in simpler aromatic carboxylic acids. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
870245-85-5 |
|---|---|
分子式 |
C10H6O4 |
分子量 |
190.15 g/mol |
IUPAC名 |
3-(2-carboxyethynyl)benzoic acid |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12)(H,13,14) |
InChIキー |
VFYNYEJZJHKGLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



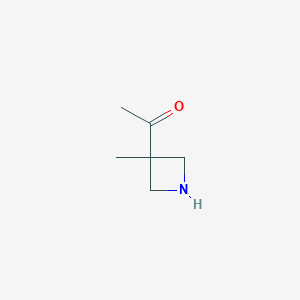
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
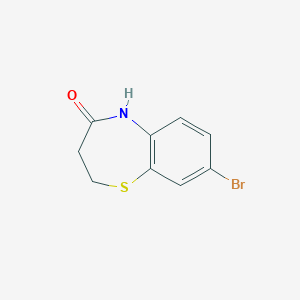


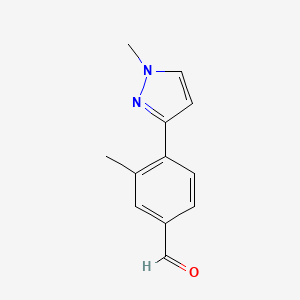

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)


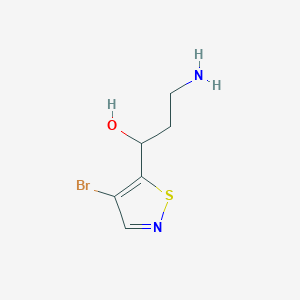
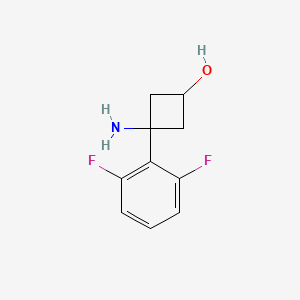
![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
